

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Iodo-5-methyl-3-phenylisoxazole

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Compound of Interest

Compound Name: 4-Iodo-5-methyl-3-phenylisoxazole

Cat. No.: B1305843

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring is a prominent heterocyclic scaffold found in numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable pharmacophore in drug design. The functionalization of the isoxazole core is crucial for modulating the physicochemical and pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.^{[1][2]}

This application note provides a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of **4-iodo-5-methyl-3-phenylisoxazole**, a key intermediate for synthesizing novel isoxazole derivatives. We will focus on Suzuki-Miyaura, Sonogashira, and Heck couplings, which are among the most robust and widely used methods for this purpose.

Application Notes & Data Summary

The 4-position of the isoxazole ring is readily functionalized via palladium-catalyzed cross-coupling reactions. The starting material, **4-iodo-5-methyl-3-phenylisoxazole**, can be effectively coupled with a variety of partners including boronic acids, terminal alkynes, and

alkenes. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide.[3][4] For **4-iodo-5-methyl-3-phenylisoxazole**, this reaction allows for the introduction of various aryl and heteroaryl substituents.

Table 1: Suzuki-Miyaura Coupling of **4-iodo-5-methyl-3-phenylisoxazole** with Arylboronic Acids

Entry	Arylboronic Acid	Catalyst (mol%)	Base (equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylboronic acid	Pd(PPh ₃) ₂ Cl ₂ (2.75)	NaHCO ₃ (3.0)	DME/H ₂ O	80	18	84
2	4-Tolylboronic acid	Pd(PPh ₃) ₂ Cl ₂ (2.75)	NaHCO ₃ (3.0)	DME/H ₂ O	80	18	80
3	4-Methoxyphenylboronic acid	Pd(PPh ₃) ₂ Cl ₂ (2.75)	NaHCO ₃ (3.0)	DME/H ₂ O	80	18	85
4	4-Pyridylboronic acid	Pd(PPh ₃) ₂ Cl ₂ (2.75)	NaHCO ₃ (3.0)	DME/H ₂ O	80	18	96
5	3-Pyridylboronic acid	Pd(PPh ₃) ₂ Cl ₂ (2.75)	NaHCO ₃ (3.0)	DME/H ₂ O	80	18	49

Data is representative of similar 4-iodoisoxazole systems and provides a strong baseline for **4-iodo-5-methyl-3-phenylisoxazole**.

2. Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.^{[5][6]} This reaction enables the synthesis of 4-alkynylisoxazole derivatives.

Table 2: Sonogashira Coupling of **4-iodo-5-methyl-3-phenylisoxazole** with Terminal Alkynes

Entry	Alkyne	Catalyst (mol%)	Co-catalyst (mol%)	Base (equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	Pd(PPh ₃) ₂ Cl ₂ (5)	CuI (10)	Et ₃ N (2.0)	Toluene	60	12	98 ^[7]
2	1-Heptyne	Pd(PPh ₃) ₂ Cl ₂ (5)	CuI (10)	Et ₃ N (2.0)	Toluene	60	12	95 ^[7]
3	(Trimethylsilyl)acetylene	Pd(PPh ₃) ₂ Cl ₂ (5)	CuI (10)	Et ₃ N (2.0)	Toluene	60	12	96 ^[7]
4	3-Butyn-1-ol	Pd(PPh ₃) ₂ Cl ₂ (5)	CuI (10)	Et ₃ N (2.0)	Toluene	60	12	87 ^[7]

Yields are based on studies with various 3,5-disubstituted-4-iodoisoxazoles and are expected to be high for the title compound.^[7]

3. Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][9] This allows for the introduction of vinyl groups at the 4-position of the isoxazole ring.

Table 3: Heck Coupling of **4-iodo-5-methyl-3-phenylisoxazole** with Alkenes

Entry	Alkene	Catalyst (mol%)	Base (equiv.)	Additive (equiv.)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	n-Butyl acrylate	Pd(PPh ₃) ₂ Cl ₂ (2.0)	K ₂ CO ₃ (2.5)	N(Bu) ₄ Br (1.0)	DMF	60	16	98
2	Styrene	Pd(PPh ₃) ₂ Cl ₂ (2.0)	K ₂ CO ₃ (2.5)	N(Bu) ₄ Br (1.0)	DMF	60	16	85
3	Methyl vinyl ketone	Pd(PPh ₃) ₂ Cl ₂ (2.0)	K ₂ CO ₃ (2.5)	N(Bu) ₄ Br (1.0)	DMF	60	16	58

Data is representative of a similar 3-ethoxy-4-iodo-5-methylisoxazole system.

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions involving palladium catalysts and phosphine ligands should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

- **Reaction Setup:** To a flame-dried Schlenk flask, add **4-iodo-5-methyl-3-phenylisoxazole** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as NaHCO₃ or

K_2CO_3 (2.0-3.0 equiv.).

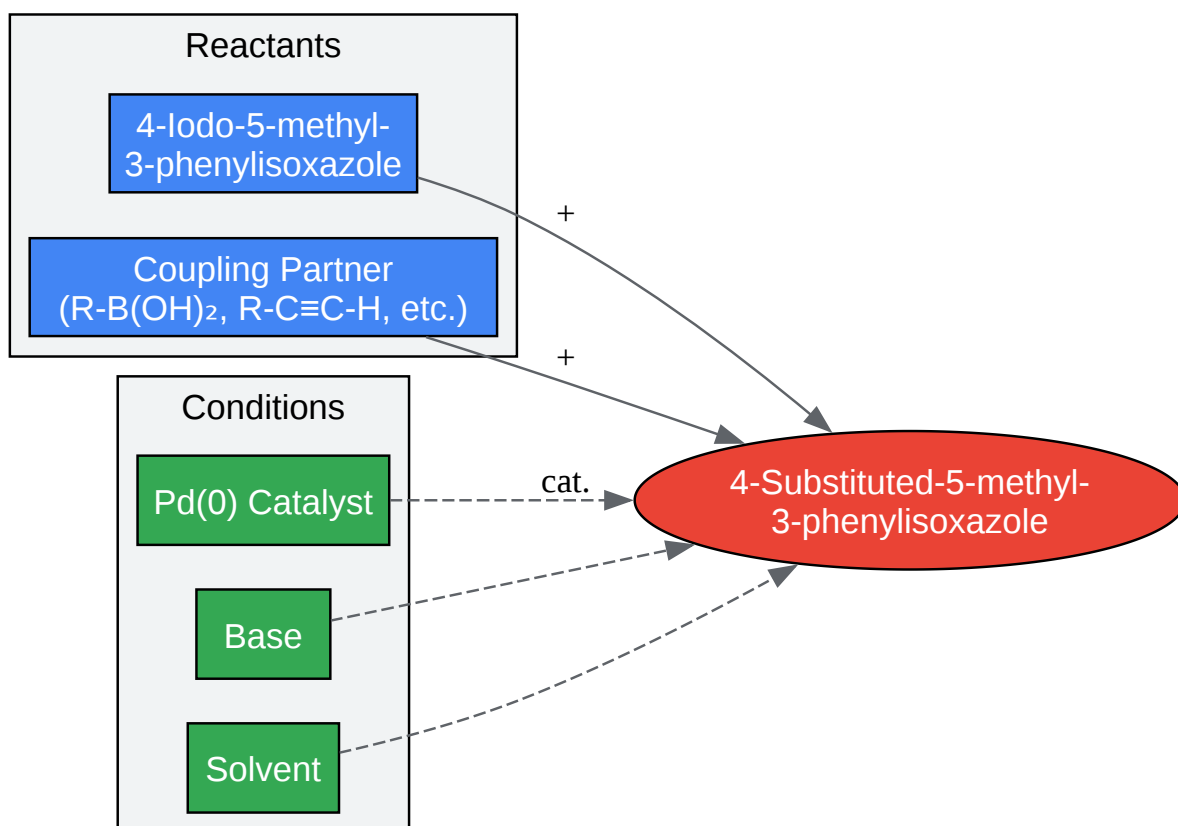
- **Catalyst Addition:** Add the palladium catalyst, for example, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (2-5 mol%), to the flask.
- **Inert Atmosphere:** Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[\[10\]](#)
- **Solvent Addition:** Add the degassed solvent system (e.g., a mixture of 1,2-dimethoxyethane (DME) and water, typically 4:1) via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[\[10\]](#)
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
- **Purification:** Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

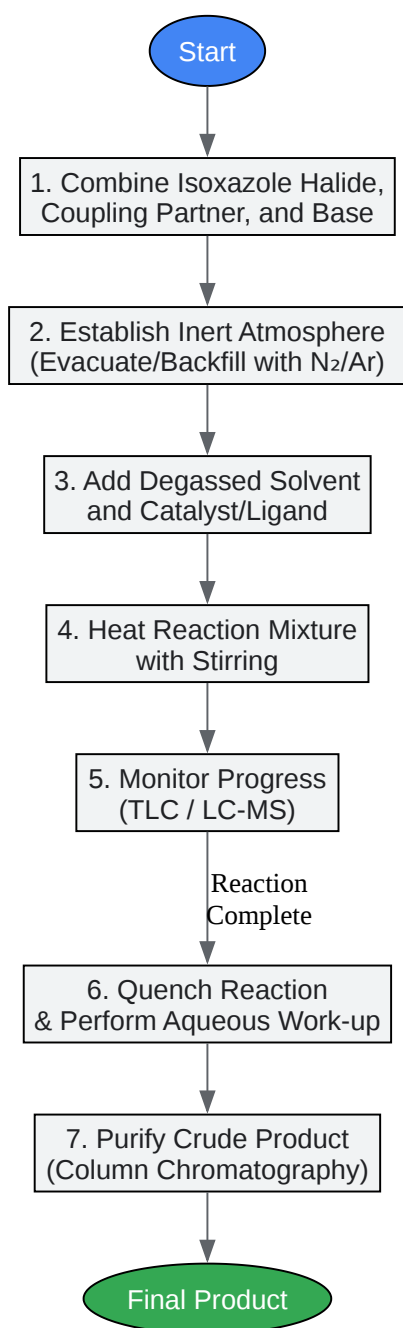
Protocol 2: General Procedure for Sonogashira Coupling

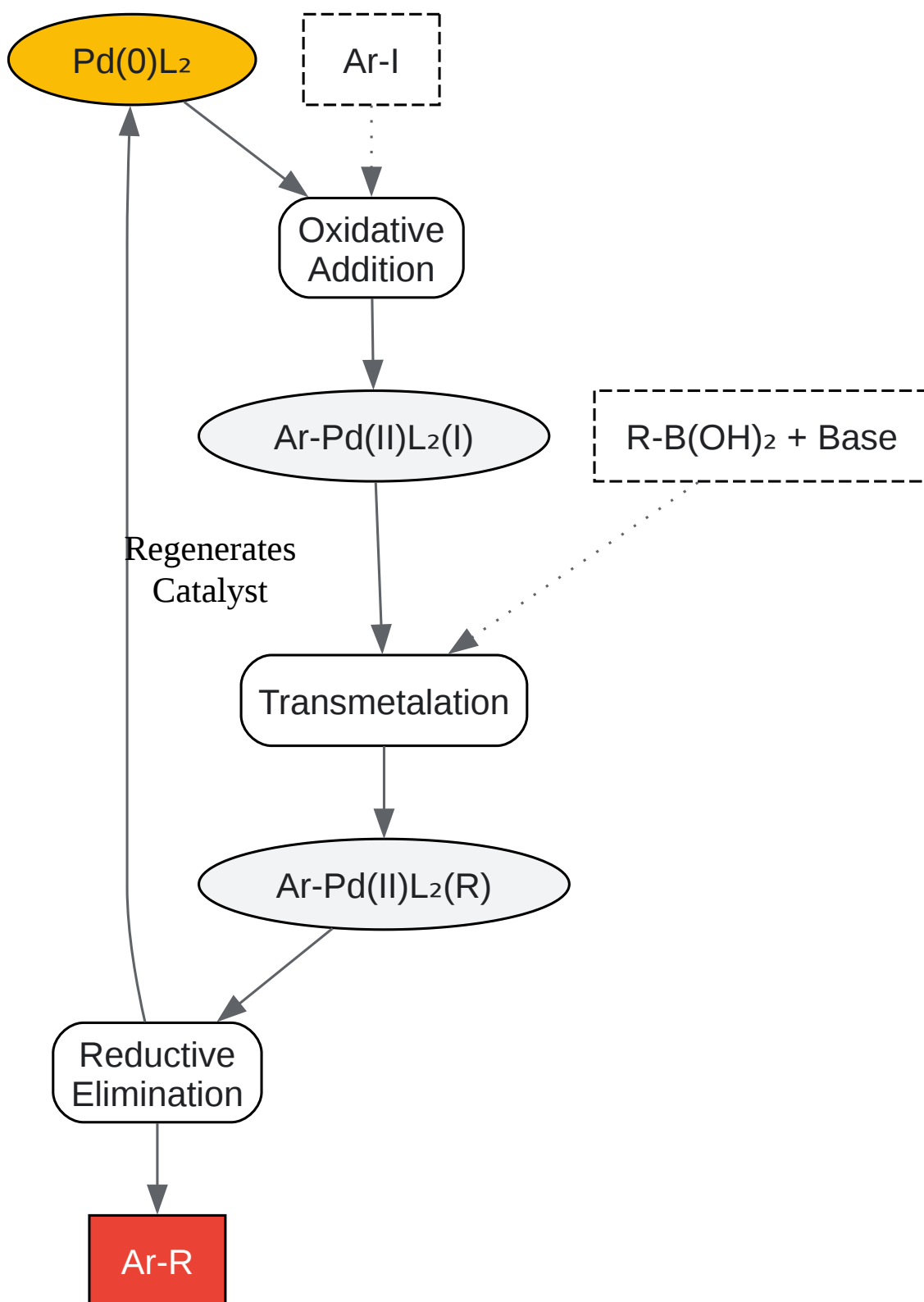
- **Reaction Setup:** To a flame-dried Schlenk flask, add **4-iodo-5-methyl-3-phenylisoxazole** (1.0 equiv.), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (2-5 mol%)), and the copper(I) co-catalyst (e.g., CuI (5-10 mol%)).[\[7\]](#)
- **Inert Atmosphere:** Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
- **Solvent and Reagent Addition:** Add an anhydrous, degassed solvent (e.g., Toluene or DMF), followed by an amine base (e.g., Triethylamine or Diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.[\[5\]](#)

- Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[7]
- Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
- Extraction: Wash the filtrate with water and then with brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations







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